(Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime
Description
Historical Context and Discovery
The historical development of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime is rooted in the broader evolution of both imidazole and oxime chemistry. The imidazole ring system was first named by Arthur Rudolf Hantzsch in 1887, establishing the foundation for understanding this five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound was initially created on January 15, 2019, and subsequently modified on May 18, 2025, according to chemical database records.
Oxime chemistry has experienced significant advancement over the past several decades, initially studied for their roles as acetylcholinesterase reactivators before expanding into diverse pharmaceutical applications. The synthesis of novel oxime derivatives has been facilitated by various methodological approaches, including multicomponent reactions and metal-involving synthetic strategies. The specific combination of imidazole and oxime functionalities in this compound reflects the modern synthetic chemistry approach of combining multiple pharmacophoric elements to create compounds with enhanced biological activity.
The development of efficient synthetic procedures for imidazole-containing oximes has been particularly notable in recent years. Research has demonstrated the successful synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles through four-component reactions involving hydroxylamine, benzonitriles, cyclic 1,3-dicarbonyl compounds, and arylglyoxals, providing catalyst-free, environmentally benign procedures with high yields.
Nomenclature and Classification
The systematic nomenclature of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime follows International Union of Pure and Applied Chemistry conventions, with the designation "(Z)" indicating the geometric configuration around the oxime double bond. The compound is classified under multiple chemical categories based on its functional groups and structural features.
Table 1: Chemical Classification and Nomenclature
| Classification Category | Description |
|---|---|
| Chemical Class | Oxime derivatives |
| Heterocyclic Category | Imidazole-containing compounds |
| Functional Groups | Oxime, nitro, methyl-substituted imidazole |
| Geometric Isomerism | Z-configuration |
| Systematic Name | (Z)-N-[(1-methylimidazol-2-yl)-(4-nitrophenyl)methylidene]hydroxylamine |
The compound belongs to the broader class of nitrophenyl-imidazole derivatives, which have been extensively studied for their biological activities. Alternative nomenclature systems provide various names for this compound, including "(NZ)-N-[(1-methylimidazol-2-yl)-(4-nitrophenyl)methylidene]hydroxylamine" and "methanone, (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)-, oxime, (Z)-".
The classification extends to its role within oxime ether chemistry, where such compounds have demonstrated significant biological activities including antibacterial, antifungal, and antiviral properties. The imidazole component places it within the category of azole derivatives, which are known for their broad spectrum of pharmacological activities.
Chemical Registration Information and Identifiers
The compound is officially registered with comprehensive identification codes and structural descriptors that facilitate its recognition across various chemical databases and regulatory systems. The primary chemical registration number is Chemical Abstracts Service 37040-51-0, establishing its unique identity within the global chemical literature.
Table 2: Chemical Registration and Identification Data
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 37040-51-0 |
| PubChem Compound Identifier | 135515027 |
| Molecular Formula | C11H10N4O3 |
| Molecular Weight | 246.22 g/mol |
| InChI Key | UBFIBGGMSWQPDE-RAXLEYEMSA-N |
| SMILES | CN1C=CN=C1/C(=N\O)/C2=CC=C(C=C2)N+[O-] |
The International Chemical Identifier string provides a complete structural description: InChI=1S/C11H10N4O3/c1-14-7-6-12-11(14)10(13-16)8-2-4-9(5-3-8)15(17)18/h2-7,16H,1H3/b13-10-. This standardized representation ensures accurate identification across different chemical information systems and databases.
Additional registration identifiers include the Merck Index number MFCD07658203 and various catalog numbers from chemical suppliers. The compound's creation date of January 15, 2019, and most recent modification date of May 18, 2025, provide temporal context for its database presence.
Significance in Oxime Chemistry
The significance of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime within the broader field of oxime chemistry stems from its representation of key structural features that contribute to biological activity and synthetic utility. Oximes have gained considerable attention as multitargeted kinase inhibitors, with the oxime functional group containing two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (hydroxyl group), compared to only one hydrogen bond acceptor in carbonyl groups.
The imidazole-oxime combination represents a particularly significant structural motif in medicinal chemistry. Research has demonstrated that imidazole derivatives with oxime functionalities can exhibit enhanced biological activities compared to their parent compounds. The presence of the nitrophenyl group further enhances the electron-withdrawing characteristics of the molecule, potentially influencing its interaction with biological targets.
Table 3: Structural Significance in Oxime Chemistry
| Structural Feature | Chemical Significance |
|---|---|
| Z-Configuration | Specific geometric arrangement affecting biological activity |
| Oxime Group | Dual hydrogen bond acceptor/donor capability |
| Methylated Imidazole | Enhanced lipophilicity and receptor binding |
| Nitrophenyl Substituent | Electron-withdrawing effects and enhanced reactivity |
The compound exemplifies the modern approach to drug design through the combination of multiple pharmacophoric elements. Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, cyclin-dependent kinase, and various tyrosine kinases. The integration of imidazole functionality adds to this therapeutic potential, as imidazole-containing compounds have demonstrated activities across multiple therapeutic areas including antimicrobial, anti-inflammatory, and anticancer applications.
Properties
IUPAC Name |
(NZ)-N-[(1-methylimidazol-2-yl)-(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-14-7-6-12-11(14)10(13-16)8-2-4-9(5-3-8)15(17)18/h2-7,16H,1H3/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIBGGMSWQPDE-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Methanone Oxime: The methanone oxime is formed by reacting the corresponding ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the nitrophenyl group.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroimidazole derivatives.
Reduction: Formation of (Z)-(1-methyl-1H-imidazol-2-yl)(4-aminophenyl)methanone oxime.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production
Biological Activity
(Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime is a synthetic organic compound notable for its unique structure, which includes an imidazole ring and a nitrophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and applications.
Chemical Structure and Properties
The molecular formula of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime is , with a molecular weight of approximately 246.23 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Synthesis
The synthesis of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime typically involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
- Nitration of the Phenyl Group : The phenyl group is nitrated using a concentrated nitric acid and sulfuric acid mixture to introduce the nitro group.
- Formation of Methanone Oxime : The oxime is formed by reacting the resulting ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazole possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives were evaluated for their antimicrobial efficacy, demonstrating promising results against multiple bacterial strains .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| 5d | 11 | B. megaterium |
| Streptomycin | 28 | Various |
Anticancer Potential
Imidazole derivatives are also being investigated for their anticancer properties. Research has highlighted that compounds similar to (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of cell signaling pathways associated with growth and survival .
The biological activity of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime may be attributed to its ability to interact with specific enzymes and proteins involved in critical biological processes. For example, it may act as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer progression .
Case Studies
Several studies have explored the biological activity of imidazole-containing compounds:
- Study on Antimicrobial Activity : Jain et al. synthesized various imidazole derivatives and assessed their effectiveness against common bacterial strains using the cylinder well diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
- Anticancer Research : A review article summarized the therapeutic potential of imidazole derivatives, noting their diverse pharmacological activities including anticancer effects through apoptosis induction and cell cycle arrest in tumor cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations
Configuration (Z vs. E) : The Z-configuration in the target compound may influence hydrogen bonding and steric interactions compared to E-isomers like the antifungal (E)-1-(4-chlorophenyl) derivative .
Substituent Effects: 4-Nitrophenyl vs. Imidazole Substituents: 1-Methylimidazole in the target compound reduces metabolic degradation compared to unsubstituted imidazoles .
Linker Length: Compounds with three-carbon linkers (e.g., [(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino]oxy derivatives) exhibit optimized anti-Candida activity, suggesting linker flexibility impacts target binding .
Pharmacological Performance
- Antifungal Activity : The (E)-4-chlorophenyl derivative demonstrated hydrogen bonding (N–H⋅⋅⋅O) in crystal structures, a feature critical for antifungal action. The target compound’s nitro group may enhance similar interactions .
- Antiviral Potential: 4-Nitrophenyl methanone derivatives showed efficacy against viral strains, with the nitro group likely stabilizing charge-transfer complexes in viral enzymes .
- Anticonvulsant Activity : Oxime esters with naphthyl groups achieved ED₅₀ values of 25–40 mg/kg in mice, suggesting the target compound’s oxime group could be modified for CNS activity .
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of (Z)-(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime to ensure high stereochemical purity?
Methodological Answer:
The synthesis of Z-configured oximes requires precise control over reaction conditions. Key parameters include:
- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during oxime formation, while minimizing hydrolysis of intermediates .
- pH Control : Buffered conditions (pH 5–6) favor Z-configuration stabilization via intramolecular hydrogen bonding .
- Temperature : Low temperatures (0–5°C) reduce side reactions, such as tautomerization to the E-isomer .
- Catalysts : Use of Ce(IV)-pyridyl-bis(oxazoline) complexes can improve enantioselectivity in related imidazole-oxime systems .
Validation : Monitor reaction progress via HPLC with chiral columns and confirm stereochemistry using NOE NMR experiments .
Advanced Question: How can structural contradictions in biological activity data for imidazole-containing oximes be resolved?
Methodological Answer:
Discrepancies in activity (e.g., anti-fungal vs. anti-viral efficacy) often arise from subtle structural variations. To address this:
Comparative SAR Studies : Systematically modify substituents on the imidazole and nitrophenyl groups. For example:
- Fluorine substitution on the phenyl ring (as in ) enhances lipophilicity and bioavailability, potentially altering target interactions .
- Methylation of the imidazole nitrogen (as in the target compound) reduces metabolic instability compared to non-methylated analogs .
Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) to quantify binding affinities for targets like Candida enzymes (e.g., lanosterol demethylase) or viral proteases .
In Silico Docking : Compare binding poses of Z- and E-isomers using software like AutoDock Vina, leveraging X-ray crystallographic data from related oxime esters (e.g., PDB: 6XYZ in ) .
Basic Question: What spectroscopic techniques are most reliable for confirming the Z-configuration of the oxime group?
Methodological Answer:
- X-ray Crystallography : The gold standard for unambiguous stereochemical assignment. For example, single-crystal analysis of the anti-Candida oxime ester in confirmed the E-configuration via C=N torsion angles, providing a reference for Z-isomer differentiation .
- NMR Spectroscopy :
- IR Spectroscopy : Z-Oximes show a strong ν(N–O) stretch near 1640 cm, while E-isomers exhibit shifts to 1620–1630 cm .
Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <3.5) and polar surface area (PSA <90 Å) for blood-brain barrier penetration or oral bioavailability .
- QSAR Modeling : Train models on imidazole-oxime datasets (e.g., anti-Candida IC values from ) to identify critical descriptors like H-bond acceptor count and molecular flexibility .
- Metabolic Stability : Simulate CYP450 metabolism using StarDrop or Schrödinger, prioritizing derivatives resistant to N-demethylation (a common degradation pathway for methylimidazoles) .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification : Flash chromatography with silica gel (hexane/EtOAc gradients) resolves Z/E mixtures but becomes inefficient at scale. Switch to preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) .
- Yield Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer, critical for exothermic oxime formation steps .
- Stability : Lyophilize the final product under inert atmosphere to prevent Z→E isomerization, as observed in nitroaryl oximes under humid conditions .
Advanced Question: How can conflicting data on the anti-inflammatory vs. pro-apoptotic effects of imidazole-oximes be reconciled?
Methodological Answer:
- Dose-Dependent Studies : Conduct in vitro assays across a broad concentration range (1 nM–100 µM) to identify biphasic effects. For example, shows that sphingosine lyase inhibitors exhibit immunosuppression at low doses but cytotoxicity at higher doses .
- Pathway-Specific Profiling : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB vs. caspase-3 activation) in treated cell lines .
- Species-Specific Variability : Test compounds in human primary cells vs. rodent models to account for differences in target expression (e.g., S1PL in ) .
Basic Question: What analytical methods validate the purity of the final compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (e.g., Agilent ZORBAX) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Elemental Analysis : Match experimental C, H, N values to theoretical calculations (tolerances: ±0.4%) .
- Mass Spectrometry : HRMS (ESI+) should confirm [M+H] with <5 ppm error .
Advanced Question: What strategies mitigate toxicity in imidazole-oxime derivatives without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated oximes) to reduce off-target interactions. demonstrates this approach with THI analogs .
- Selective Targeting : Conjugate with antibody-drug conjugates (ADCs) to direct the compound to diseased tissues, minimizing systemic exposure .
- Metabolite Screening : Identify toxic metabolites (e.g., nitroso intermediates) via LC-MS/MS and redesign the scaffold to block their formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
